2-Hydroxy-2-pentylbutanedioic acid
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Overview
Description
2-Hydroxy-2-pentylbutanedioic acid is a condensation product of two molecules of the amino acid L-valine. It is a metabolite of valine and can be found in plants, especially the leaves. This compound is catalytically active and functions as an intermediate in the biosynthesis of adenine nucleotides, which are used to regenerate ATP .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Hydroxy-2-pentylbutanedioic acid can be synthesized through the condensation of two molecules of L-valine. The reaction typically involves the use of a suitable catalyst under controlled temperature and pH conditions to facilitate the condensation process .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield, purity, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-pentylbutanedioic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically employed.
Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
2-Hydroxy-2-pentylbutanedioic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It functions as an intermediate in the biosynthesis of adenine nucleotides, which are crucial for cellular energy metabolism.
Medicine: Its role in ATP regeneration makes it a potential candidate for studies related to metabolic disorders.
Mechanism of Action
The mechanism by which 2-Hydroxy-2-pentylbutanedioic acid exerts its effects involves its role as an intermediate in the biosynthesis of adenine nucleotides. It binds to metal ions such as divalent metal ions and participates in the cycle of metal ion transport. This binding is crucial for its function as a cofactor for enzymes that synthesize glucosinolates .
Comparison with Similar Compounds
- 2-Hydroxy-2-methylbutanedioic acid
- 2-Hydroxy-2-ethylbutanedioic acid
- 2-Hydroxy-2-propylbutanedioic acid
Comparison: 2-Hydroxy-2-pentylbutanedioic acid is unique due to its specific structure and the presence of a pentyl group, which influences its chemical properties and reactivity. Compared to its similar compounds, it has distinct catalytic activity and functions as an intermediate in specific biosynthetic pathways .
Properties
IUPAC Name |
2-hydroxy-2-pentylbutanedioic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5/c1-2-3-4-5-9(14,8(12)13)6-7(10)11/h14H,2-6H2,1H3,(H,10,11)(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFXXUUQTGDXNII-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CC(=O)O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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